(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride
Description
(1S,5R)-6,6-Dimethylbicyclo[310]hexan-3-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[310]hexane ring system
Properties
IUPAC Name |
(1R,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8(2)6-3-5(9)4-7(6)8;/h5-7H,3-4,9H2,1-2H3;1H/t5?,6-,7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGLBBKKWWCYRZ-FXFNDYDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CC(C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H]1CC(C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epichlorohydrin-Based Approach
A particularly efficient method for constructing bicyclo[3.1.0]hexane derivatives starts from commercially available (R)-epichlorohydrin. This approach has been successfully employed in the synthesis of related compounds such as (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one.
The synthetic sequence involves:
- A four-step telescoped process to form the bicyclic ketone core
- I₂-promoted hydroxylation
- Albright–Goldman oxidation
This route provides excellent stereochemical control and has been demonstrated on hundred-gram scale, making it attractive for large-scale preparation of bicyclo[3.1.0]hexane derivatives.
Cyclopentenone-Based Approach
An alternative strategy employs cyclopentenone derivatives as starting materials. In this approach, the bicyclo[3.1.0]hexane framework is constructed through a series of transformations including:
- Conversion of a cyclopentenone to a glycosyl donor
- Appropriate functionalization to establish the bicyclic structure
This method has been successfully applied in the synthesis of bicyclo[3.1.0]hexane-containing nucleosides, as described in research on methanocarba-nucleosides.
Synthesis of 6,6-Dimethylbicyclo[3.1.0]hexan-3-one as a Key Intermediate
An essential intermediate in the synthesis of this compound is 6,6-dimethylbicyclo[3.1.0]hexan-3-one (CAS: 13855-29-3). This ketone serves as a versatile precursor for introducing the amine functionality with appropriate stereochemistry.
Alternative Approaches to Dimethyl-Substituted Bicyclo[3.1.0]hexanes
An alternative strategy involves the stereoselective introduction of an azide group followed by reduction:
- Formation of a leaving group at the 3-position (e.g., mesylate, tosylate)
- Displacement with sodium azide with inversion of configuration
- Reduction of the azide to the amine using hydrogenation or Staudinger reduction
This approach may offer better control over the stereochemistry at the 3-position compared to direct reductive amination.
Nucleoside Synthesis Methodology Adaptation
The methodology employed in the synthesis of bicyclo[3.1.0]hexane-containing nucleosides provides valuable insights into functionalizing the bicyclic core. For example, the preparation of (1R,2R,3S,4R,5S)-4-(6-amino-2-(hex-1-ynyl)-9H-purin-9-yl)bicyclo[3.1.0]hexane-2,3-diol demonstrates the feasibility of introducing amine functionality onto the bicyclic framework:
"A solution of compound 10 (0.05 g, 0.42 mmol) in saturated NH₃ in t-BuOH (5 mL) was stirred at 110 °C for 16 h. The reaction mixture was evaporated, and the residue was purified by flash silica gel column chromatography (CH₂Cl₂: MeOH = 9: 1) to give compound 4a (0.103 g, 87%) as a white solid."
While this specific example introduces the amine at a different position, the general approach can be adapted for introducing the amine at the 3-position of the bicyclo[3.1.0]hexane core.
Preparation of the Hydrochloride Salt
The final step in the synthesis of this compound involves conversion of the free amine to its hydrochloride salt. This transformation serves several purposes:
- Improves stability and shelf-life
- Enhances solubility in aqueous media
- Facilitates purification and crystallization
- Provides a defined solid form for analytical characterization
General Procedure for Hydrochloride Salt Formation
A typical procedure for preparing the hydrochloride salt involves:
- Dissolution of the free amine in an appropriate solvent (e.g., diethyl ether, THF, or dioxane)
- Addition of hydrogen chloride (as a solution or gas)
- Precipitation, filtration, and purification of the resulting salt
Search result confirms the existence of (1R,3s,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine Hydrochloride with CAS number 2307753-24-6, which is a stereoisomer of our target compound.
Proposed Complete Synthetic Route
Based on the available information from the search results and knowledge of organic synthesis principles, a proposed synthetic route to this compound is outlined below.
Route A: From 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
This route represents the most direct approach, starting from the corresponding ketone:
- Stereoselective reductive amination of 6,6-dimethylbicyclo[3.1.0]hexan-3-one
- Isolation and purification of (1S,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-amine
- Conversion to the hydrochloride salt
Route B: Via Epichlorohydrin Approach
This route adapts the methodology described for (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one:
- Starting from (S)-epichlorohydrin (to establish the correct absolute configuration)
- Construction of the bicyclo[3.1.0]hexane core
- Introduction of the dimethyl groups at the 6-position
- Functionalization at the 3-position to introduce the amine with appropriate stereochemistry
- Conversion to the hydrochloride salt
Table 2: Comparison of Synthetic Routes to this compound
| Parameter | Route A | Route B |
|---|---|---|
| Starting material | 6,6-Dimethylbicyclo[3.1.0]hexan-3-one | (S)-Epichlorohydrin |
| Number of steps | 2-3 | 6-7 |
| Stereochemical control | Moderate to high (depending on conditions) | Very high |
| Scale-up potential | Good | Excellent (demonstrated on 100g scale for related compounds) |
| Key advantages | Shorter synthetic sequence | Better stereochemical control |
| Key challenges | Achieving high stereoselectivity in amination | More steps, potentially lower overall yield |
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the structure and stereochemistry of bicyclo[3.1.0]hexane derivatives. For the target compound, special attention should be paid to:
- Coupling constants that reflect the rigid bicyclic structure
- Characteristic chemical shifts of the methyl groups at the 6-position
- Signals corresponding to the amine functionality at the 3-position
For bicyclo[3.1.0]hexane derivatives, specific coupling patterns are diagnostic: "The coupling constants of the JH1′,H2′ and JH1′,H5′ should be zero, because both H1−C−C−H2 and H1−C−C−H5 dihedral angles with trans relationships are close to 90°."
Mass Spectrometry
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) should show accurate mass consistent with the molecular formula C₈H₁₆ClN (the hydrochloride salt of 6,6-dimethylbicyclo[3.1.0]hexan-3-amine).
Infrared Spectroscopy
IR spectroscopy helps identify key functional groups. For the target compound, characteristic absorbances would include:
- N-H stretching vibrations (3300-3500 cm⁻¹)
- C-H stretching of methyl groups (2850-2950 cm⁻¹)
- N-H bending vibrations (1550-1650 cm⁻¹)
X-ray Crystallography
X-ray crystallography provides definitive confirmation of the three-dimensional structure, including absolute configuration. This technique is particularly valuable for confirming the (1S,5R) stereochemistry of the target compound.
Optical Rotation
Measurement of optical rotation is essential for confirming the enantiomeric purity of the chiral target compound. The specific rotation [α]D should be determined in an appropriate solvent (usually methanol for hydrochloride salts).
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In the field of chemistry, (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine; hydrochloride serves as a building block for synthesizing more complex molecules. Its unique bicyclic structure allows for the creation of derivatives that can exhibit varied chemical reactivity and biological activity.
Biology and Medicine
The compound's structure can be modified to create analogs with specific biological activities:
- Antitumor Agents : Research is ongoing to explore modifications that enhance antitumor activity.
- PET Imaging Tracers : Its properties may allow it to serve as a precursor for developing radiolabeled compounds used in positron emission tomography (PET) imaging.
Antimicrobial Properties
Several studies have documented the antimicrobial effects of this compound:
- Bactericidal Activity : The compound has shown significant bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL for certain derivatives.
- Fungal Activity : It exhibits antifungal activity against various fungi, demonstrating moderate effectiveness against Candida isolates and higher efficacy against filamentous fungi.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine; hydrochloride against clinically relevant pathogens. The study found that derivatives of the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Antitumor Activity
Another research project focused on the structural modification of this compound to enhance its antitumor properties. The findings indicated that specific modifications led to increased cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.
Industrial Applications
In the industrial sector, (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine; hydrochloride can be utilized in producing specialty chemicals and materials due to its unique properties. Its applications include:
- Development of new materials with enhanced mechanical or chemical properties.
- Use as an intermediate in synthesizing pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride: This compound has a similar bicyclic structure but differs in the position and configuration of the amine group.
(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride: Another similar compound with variations in the stereochemistry and position of the functional groups.
Uniqueness
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is unique due to its specific stereochemistry and the presence of dimethyl groups on the bicyclic ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and pharmacological research. This article aims to compile and analyze the current understanding of its biological activity based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. The hydrochloride form enhances its solubility and stability in biological systems.
Research indicates that (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine interacts with specific biochemical pathways due to its rigid structure, which may influence various cellular processes. It is hypothesized that the compound may act as a conformationally constrained analogue that could modulate receptor activity or enzyme function.
Antimicrobial Properties
Several studies have documented the antimicrobial effects of this compound:
- Bactericidal Activity : The compound has shown significant bactericidal activity against Staphylococcus aureus, comparable to established antibiotics like miramistin. Minimum inhibitory concentrations (MICs) reported were as low as 32 µg/mL for certain derivatives of this compound .
- Fungal Activity : In addition to its antibacterial properties, the compound exhibits antifungal activity against various fungi, although its efficacy varies among different species. For example, it demonstrated moderate activity against Candida isolates but was more effective against filamentous fungi .
Pharmacological Applications
The structural characteristics of (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine suggest potential applications in drug development:
- Antitumor Agents : Modifications of this compound's structure are being explored to create analogs with enhanced antitumor activity .
- PET Imaging Tracers : Its unique properties may also allow it to serve as a precursor for developing radiolabeled compounds used in positron emission tomography (PET) imaging .
Case Studies
Q & A
Q. What are the critical considerations for synthesizing (1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine hydrochloride with high chiral purity?
Synthesis requires careful control of stereochemistry and reaction conditions. Key steps include:
- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to achieve ≥95% chiral purity, as demonstrated in bicyclic amine syntheses .
- Salt formation : Hydrochloride salts are often prepared by treating the free base with HCl in solvents like dioxane, followed by reduced-pressure crystallization (e.g., 100% yield in analogous reactions) .
- Cyclization : Bicyclo[3.1.0]hexane scaffolds may involve Simmons-Smith reactions or thermal cyclization of glutamic acid derivatives .
Q. Which analytical methods are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d6, δ 9.00 ppm for amine protons) confirms stereochemistry and proton environments .
- HPLC : Reverse-phase or chiral columns validate purity (e.g., ≥95% by area normalization) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₈H₁₅ClN) and isotopic patterns .
Advanced Research Questions
Q. How can stereochemical differences in bicyclic amines lead to contradictory biological activity data?
- Enantiomer-Specific Activity : For example, the (1R,5S) enantiomer of a related compound showed 10-fold higher receptor binding affinity than its (1S,5R) counterpart .
- Resolution Strategy : Use chiral chromatography to separate enantiomers and test each individually. Cross-reference with X-ray crystallography or computational docking studies .
Q. What methodologies address discrepancies in solubility or stability data across studies?
- Controlled Solubility Assays : Compare solubility in buffered solutions (e.g., PBS pH 7.4) vs. organic solvents (DMSO). Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., oxidative byproducts) .
Q. How can mechanistic studies elucidate the compound’s role in catalytic or biological systems?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions involving the amine group .
- Inhibitor Profiling : Test against enzyme panels (e.g., cytochrome P450 isoforms) to identify off-target interactions. For example, bicyclic amines often inhibit monoamine oxidases .
Q. What strategies optimize yield in multi-step syntheses of bicyclo[3.1.0]hexane derivatives?
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during cyclopropanation, followed by acidic cleavage .
- Microwave-Assisted Reactions : Reduce reaction times (e.g., from 24 hr to 2 hr) for steps like ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
